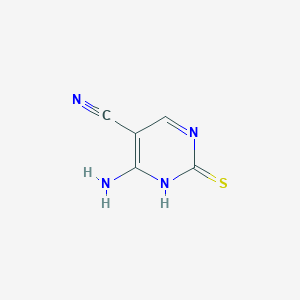

4-Amino-2-mercaptopyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUHTXQXJRNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384912 | |

| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-26-3 | |

| Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-mercaptopyrimidine-5-carbonitrile CAS number

An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carbonitrile

CAS Number: 16462-26-3

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16462-26-3 | [1] |

| Molecular Formula | C₅H₄N₄S | [1] |

| Molecular Weight | 152.18 g/mol | [2] |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.

The primary mechanism of action for these compounds is the inhibition of EGFR's tyrosine kinase activity. By binding to the ATP-binding site of the receptor, they prevent the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling cascades.[3] One of the key pathways affected is the RAS/RAF/MEK/ERK pathway, which is a central regulator of cell proliferation.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

Derivatives of this compound have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them promising candidates for overcoming drug resistance in cancer therapy.[4]

Quantitative Biological Data

The following tables summarize the reported biological activity of various derivatives of this compound. It is important to note that these are derivatives and not the parent compound itself.

Table 1: IC₅₀ Values of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines

| Compound | Cancer Type/Cell Line | IC₅₀ (µM) | Target |

| Derivative XIV | HCT-116, HepG-2, MCF-7, A549 | Not specified, but 4.5- to 8.4-fold more active than erlotinib | EGFR |

| Derivative XIV | EGFRWT | 0.09 | EGFR |

| Derivative XIV | mutant EGFRT790M | 4.03 | EGFR |

| Derivative XIII | Melanoma | 3.37 | Not specified |

| Derivative XIII | Leukaemia | 3.04 | Not specified |

| Derivative XIII | Non-small cell lung cancer | 4.14 | Not specified |

| Derivative XIII | Renal cancer | 2.4 | Not specified |

Source:[4]

Table 2: Growth Inhibition (GI₅₀) and Selectivity of Compound 1c

| Cancer Subpanel | Selectivity Ratio |

| Leukaemia | 39 |

| Non-Small Cell Lung Cancer | 0.70 |

| Colon Cancer | 1.2 |

| CNS Cancer | 1.04 |

| Melanoma | 1.2 |

| Ovarian Cancer | 0.7 |

| Renal Cancer | 0.9 |

| Prostate Cancer | 0.99 |

| Breast Cancer | 1.13 |

A higher selectivity ratio indicates greater potency against that specific cancer cell line panel. Source:[4]

Experimental Protocols

General Synthesis of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile Derivatives (1a-c)

This protocol describes a one-pot, three-component reaction.

Materials:

-

Appropriate aromatic aldehyde (0.01 mol)

-

Malononitrile (0.01 mol)

-

Thiourea (0.02 mol)

-

Phosphorus pentoxide (0.0035 mol)

-

Absolute ethanol (25 ml)

-

Petroleum ether

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, and phosphorus pentoxide in absolute ethanol is stirred mechanically for 10 minutes.

-

Thiourea is then added to the mixture and mixed thoroughly.

-

The reaction mixture is refluxed at 70°C for 5-8 hours.

-

After cooling, the reaction mixture is poured over crushed ice.

-

The resulting precipitate is filtered, dried, and washed with petroleum ether.

-

The crude product is recrystallized from ethanol to yield the final compound.[4]

Characterization of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c):

-

Appearance: Yellow crystal

-

Yield: 73%

-

Melting Point: 158–160 °C

-

IR (KBr, cm⁻¹): 3396 (NH₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N)

-

¹H NMR (300 MHz, DMSO-d₆) δ: 3.2 (s, 1H, SH), 7.36 (d, 1H, J = 12 Hz, Ar-H), 7.50 (s, 1H, Ar-H), 8.03 (d, 1H, J = 10 Hz, Ar-H), 7.51 (s, 2H, NH₂)

-

¹³C NMR (300 MHz, DMSO-d₆) δ: 90.1 (C-5 pyrimidine), 115.5 (CN), 124.1–145.0 (aromatic Cs), 161.9 (C-4 pyrimidine), 166.6 (C-6 pyrimidine), 180.0 (C-2 pyrimidine)

-

MS (EI) m/z: 297 [M⁺] (52.4%); 298 [M⁺+2] (35%); 300 [M⁺+4] (5.8%)[4]

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Caption: General workflow for the synthesis of 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile derivatives.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16462-26-3 | Benchchem [benchchem.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-mercaptopyrimidine-5-carbonitrile molecular weight

An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carbonitrile

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and drug development professionals. The document details its chemical properties, a validated synthesis protocol, and its biological significance as a potential anticancer agent.

Core Chemical Properties

This compound is a pyrimidine derivative with the molecular formula C₅H₄N₄S.[1] Its structure incorporates key functional groups that contribute to its biological activity. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Weight | 152.18 g/mol | [2] |

| Molecular Formula | C₅H₄N₄S | [1][2] |

| CAS Number | 16462-26-3 | [1] |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [2] |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Synthesis Protocol: Three-Component Condensation

A common and efficient method for synthesizing derivatives of this compound is through a one-pot, three-component reaction. The following protocol is adapted from the synthesis of 4-Amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile.[3]

Objective: To synthesize 4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde (0.01 mol)

-

Malononitrile (0.01 mol)

-

Thiourea (0.02 mol)

-

Phosphorus pentoxide (0.0035 mol)

-

Absolute ethanol (25 ml)

-

Petroleum ether

-

Crushed ice

-

Standard reflux apparatus, filtration equipment, and stirring mechanism

Methodology:

-

A mixture of the selected aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is prepared in absolute ethanol (25 ml).

-

The mixture is stirred mechanically for 10 minutes.

-

Thiourea (0.02 mol) is added to the reaction mixture, and it is mixed thoroughly.

-

The resulting mixture is heated to reflux at 70°C and maintained for 5 to 8 hours.

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured over crushed ice, which will cause the product to precipitate.

-

The precipitate is collected by filtration, dried, and then washed with petroleum ether.

-

The crude product is purified by recrystallization from ethanol to yield the final compound.[3]

Biological Activity and Therapeutic Potential

This compound (AMPC) and its derivatives have emerged as compounds with significant potential in oncology. Their primary mechanism of action involves the inhibition of critical cell signaling pathways that are often dysregulated in cancer.

Anticancer Mechanism: The main therapeutic target for AMPC is the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signals crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound have also been investigated as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2), another key protein involved in inflammation and cancer progression.[5] By inhibiting these targets, these pyrimidine derivatives can effectively block proliferation and induce apoptosis (programmed cell death) in cancer cells.[3][5] The demonstrated cytotoxicity against various leukemia and solid tumor cell lines underscores the potential of this chemical scaffold in the development of new anticancer agents.[3]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 16462-26-3 | Benchchem [benchchem.com]

- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile. It includes a summary of its quantitative properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its potential mechanism of action through the inhibition of key cellular signaling pathways.

Core Properties of this compound

This compound, with the CAS number 7273-93-0, is a pyrimidine derivative that has attracted interest for its potential biological activities. Its structure incorporates key functional groups including an amino group, a mercapto (thiol) group, and a nitrile group, which contribute to its chemical reactivity and biological interactions.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄S | --INVALID-LINK-- |

| Molecular Weight | 152.18 g/mol | --INVALID-LINK-- |

| Melting Point | 320 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 330.0 ± 52.0 °C | ChemicalBook |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.41 ± 0.10 | ChemicalBook |

| Appearance | Yellow powder or chunks | Guidechem |

| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. | Inferred from related compounds |

| LogP (Predicted) | -0.1 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound and its derivatives is a one-pot, three-component condensation reaction. The following protocol is a representative example.

Materials:

-

Aromatic aldehyde (if synthesizing a 6-aryl derivative) or a suitable precursor for the C6 position. For the parent compound, a different strategy might be employed.

-

Malononitrile

-

Thiourea

-

Phosphorus pentoxide (P₂O₅) or another suitable catalyst/dehydrating agent.

-

Absolute ethanol

-

Petroleum ether

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, a mixture of the appropriate aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is stirred mechanically in absolute ethanol (25 ml) for 10 minutes.

-

Thiourea (0.02 mol) is then added to the mixture and stirred thoroughly.

-

The reaction mixture is heated to reflux at 70°C for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured onto crushed ice, which will cause the product to precipitate.

-

The precipitate is collected by filtration, dried, and washed with petroleum ether.

-

The crude product is then recrystallized from ethanol to yield the purified this compound derivative.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent in which the compound is sparingly soluble at room temperature but soluble when hot)

-

Erlenmeyer flasks

-

Heating plate with stirring

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of ethanol and heat the mixture to boiling while stirring.

-

Continue adding small portions of hot ethanol until the solid just dissolves.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer) is commonly used for pyrimidine derivatives. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H-NMR: Acquire the proton NMR spectrum. Expected signals would include those for the amino protons and any protons on the pyrimidine ring. The chemical shifts will be dependent on the solvent and any substituents.

-

¹³C-NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbon atoms in the pyrimidine ring, the nitrile carbon, and any other carbon atoms in the molecule.

-

D₂O Exchange: To confirm the identity of NH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H-NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the NH protons should disappear or significantly decrease in intensity.

Biological Activity and Signaling Pathways

This compound and its derivatives have shown potential as anticancer agents. One of the proposed mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.

The diagram below illustrates the EGFR signaling pathway and its downstream effector, the PI3K/Akt pathway, with the putative inhibitory action of this compound.

Caption: Putative inhibition of the EGFR-PI3K/Akt signaling pathway.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for evaluating the biological activity of this compound as a potential anticancer agent.

Caption: Workflow for evaluating anticancer activity.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 4-amino-2-mercaptopyrimidine-5-carbonitrile. This pyrimidine derivative is a key heterocyclic scaffold of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. A thorough understanding of its structure is paramount for synthesis optimization, structure-activity relationship (SAR) studies, and rational drug design.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄N₄S.[1] Its structure incorporates a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, substituted with an amino group, a mercapto (thiol) group, and a nitrile group.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄S | [1] |

| Molecular Weight | 152.18 g/mol | [1] |

| CAS Number | 16462-26-3 | [1] |

| IUPAC Name | 4-amino-2-sulfanylpyrimidine-5-carbonitrile | [1] |

| Synonyms | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | [1] |

| Melting Point | >320 °C (decomposes) | [2] |

Spectroscopic and Spectrometric Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While a complete, publicly available dataset for the pure compound is not consolidated in a single source, data from analogous compounds and spectral databases provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the amino protons and the pyrimidine ring proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The nitrile carbon and the carbons of the pyrimidine ring will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 152 (100) | Molecular Ion |

| [M-SH]⁺ | 119 | Loss of the mercapto group |

| [M-CN]⁺ | 126 | Loss of the nitrile group |

Note: The fragmentation pattern presented is a theoretical interpretation based on the structure of this compound and may vary under different experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Amino (NH₂) group |

| 2230-2210 | C≡N stretching | Nitrile group |

| 1650-1550 | C=C and C=N stretching | Pyrimidine ring |

| 2600-2550 | S-H stretching | Mercapto (thiol) group (often weak) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system. The pyrimidine ring with its various substituents is expected to show distinct absorption maxima in the UV region.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of a suitable active methylene compound with thiourea.

Procedure:

-

A mixture of an appropriate aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and phosphorus pentoxide (0.35 equivalents) is stirred in absolute ethanol.

-

Thiourea (2 equivalents) is then added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the mixture is poured onto crushed ice.

-

The resulting precipitate is filtered, dried, and washed with a non-polar solvent like petroleum ether.

-

The crude product is then recrystallized from a suitable solvent such as ethanol to yield pure this compound.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition:

-

¹H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts.

-

¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron ionization (EI) is a common method for generating ions and inducing fragmentation.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Infrared Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Logical Workflow and Potential Biological Relevance

The elucidation of the structure of this compound is a critical first step in its journey towards potential therapeutic applications. The following workflow illustrates the logical progression from synthesis to biological evaluation.

Derivatives of aminomercaptopyrimidines have shown a range of biological activities, including potential as anticancer agents. While the specific signaling pathways for the title compound are not yet fully elucidated, related molecules are known to interact with various cellular targets. A hypothetical signaling pathway that could be investigated based on the activities of similar compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.

This guide serves as a foundational resource for researchers engaged in the study of this compound and its analogs. A meticulous application of these analytical techniques is essential for unambiguous structure determination, which in turn, paves the way for the exploration of their therapeutic potential.

References

A Technical Guide to the Synthesis and Discovery of 4-Amino-2-mercaptopyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of 4-amino-2-mercaptopyrimidine-5-carbonitrile and its derivatives. These compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through a one-pot, three-component reaction, a cornerstone of efficient heterocyclic synthesis.[1] This approach involves the condensation of an aromatic aldehyde, malononitrile, and thiourea. Various catalysts and reaction conditions have been explored to optimize yields and purity.[1]

A general and efficient method involves the use of phosphorus pentoxide as a catalyst.[1] This method provides a simple and effective route to the desired pyrimidine scaffold. Further derivatization can be achieved through reactions targeting the amino, mercapto, or cyano groups, allowing for the exploration of a broad chemical space and the development of structure-activity relationships (SAR).[2]

General Experimental Protocol for Synthesis

The following protocol describes a general one-step synthesis of 6-aryl-4-amino-2-mercaptopyrimidine-5-carbonitrile derivatives.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Malononitrile

-

Thiourea

-

Phosphorus pentoxide (P₂O₅)

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), thiourea (0.01 mol), and phosphorus pentoxide (0.01 mol) in ethanol (20 mL) is prepared.

-

The reaction mixture is refluxed for an appropriate time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-aryl-4-amino-2-mercaptopyrimidine-5-carbonitrile derivative.[1]

Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2] Purity is often assessed by melting point determination and elemental analysis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their yields, melting points, and biological activities against various cancer cell lines.

Table 1: Synthesis and Physicochemical Properties of Selected Derivatives

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 1a | 4-(dimethylamino)phenyl | - | - |

| 1b | 4-chlorophenyl | - | - |

| 1c | 2,4-dichlorophenyl | 73 | 158-160 |

| 4a | 2,6-diphenyl | 78 | 210-212 |

| 4f | 4-(dimethylamino)phenyl-2-phenyl | - | 162 |

| 4g | 2-phenyl-6-(2-thienyl) | - | 200 |

| 4h | 4-chlorophenyl-2-phenyl | - | - |

| 4j | 4-bromophenyl-2-phenyl | - | 235-238 |

Data extracted from multiple sources where available.[2][3] Dashes indicate data not reported in the cited sources.

Table 2: In Vitro Anticancer Activity of Selected Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| 1c | Leukemia (CCRF-CEM) | Highly selective |

| 9d | Colon (HCT-116) | 1.14 - 10.33 |

| 11e | Colon (HCT-116) | 1.14 - 10.33 |

| 12b | Colon (HCT-116) | 1.14 - 10.33 |

| 12d | Colon (HCT-116) | 1.14 - 10.33 |

| 10b | EGFR Kinase | 0.00829 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.[2][4][5]

Visualizing Synthesis and Biological Action

Diagrams are essential for illustrating complex chemical and biological processes. The following visualizations, created using the DOT language, depict a generalized workflow for the synthesis of these derivatives and a representative signaling pathway they are known to inhibit.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis and derivatization of this compound derivatives.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Targeted Signaling Pathway: EGFR Inhibition

Several derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by these compounds.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold continues to be a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries. The potent and selective inhibitory activity against key cancer targets like EGFR and VEGFR-2 highlights the potential of these compounds in oncology drug discovery.[4][5] Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. This in-depth technical guide serves as a foundational resource for researchers aiming to contribute to this exciting field.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Pyrimidine-5-Carbonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the current research, focusing on the anticancer applications of these compounds. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to Pyrimidine-5-Carbonitrile Compounds

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with a nitrile group at the 5-position. This structural motif has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases that are dysregulated in cancer. The electronic properties of the cyano group, coupled with the diverse substitution patterns possible on the pyrimidine ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Core Therapeutic Application: Oncology

The primary therapeutic application of pyrimidine-5-carbonitrile compounds investigated to date is in the field of oncology. Numerous derivatives have demonstrated significant in vitro and in vivo anticancer activity against a variety of human tumor cell lines, including those of the lung, breast, colon, liver, and central nervous system. The anticancer effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanisms of Action and Key Molecular Targets

Pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting the activity of several key protein kinases and enzymes that are crucial for tumor growth and progression. The most prominent molecular targets identified are:

-

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-5-carbonitrile compounds are potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1][2][3][4] Some derivatives have also shown activity against clinically relevant mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to first and second-generation EGFR inhibitors.[2][4]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key regulator of angiogenesis, certain pyrimidine-5-carbonitrile derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Several pyrimidine-5-carbonitrile compounds have been shown to inhibit PI3K and/or AKT, leading to the induction of apoptosis in cancer cells.[5][6][7][8][9]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. Some pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[3][10][11][12]

The inhibition of these targets leads to downstream effects such as cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis, as evidenced by increased levels of caspase-3 and Annexin V staining.[1][2][3][10]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-5-carbonitrile compounds against various cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 | [1] |

| A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | [1] | |

| MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | [1] | |

| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | Erlotinib | - | [2][4] |

| HepG-2 | Hepatocellular Carcinoma | 3.04 | Erlotinib | - | [2][4] | |

| MCF-7 | Breast Cancer | 4.14 | Erlotinib | - | [2][4] | |

| A549 | Non-small Cell Lung Cancer | 2.4 | Erlotinib | - | [2][4] | |

| 11e | HCT-116 | Colon Cancer | 1.14 | Sorafenib | >10 | |

| MCF-7 | Breast Cancer | 1.54 | Sorafenib | 9.8 | ||

| 7c | SNB-75 | CNS Cancer | < 0.01 | Doxorubicin | - | [9] |

| OVAR-4 | Ovarian Cancer | 0.64 | Doxorubicin | - | [9] | |

| 4e | Colo 205 | Colon Cancer | 1.66 | - | - | [3] |

| 4f | Colo 205 | Colon Cancer | 1.83 | - | - | [3] |

Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound | Target Kinase | IC50 | Reference Compound | IC50 | Reference |

| 10b | EGFR | 8.29 nM | Erlotinib | 2.83 nM | [1] |

| 11b | EGFRWT | 0.09 µM | - | - | [2][4] |

| EGFRT790M | 4.03 µM | - | - | [2][4] | |

| 11e | VEGFR-2 | 0.61 µM | Sorafenib | 0.09 µM | |

| 12b | VEGFR-2 | 0.53 µM | Sorafenib | 0.09 µM | |

| 7f | PI3Kδ | 6.99 µM | LY294002 | - | [5][7] |

| PI3Kγ | 4.01 µM | LY294002 | - | [5][7] | |

| AKT-1 | 3.36 µM | LY294002 | - | [5][7] | |

| 12b | PI3Kα | 0.17 µM | LY294002 | - | [6] |

| PI3Kβ | 0.13 µM | LY294002 | - | [6] | |

| PI3Kδ | 0.76 µM | LY294002 | - | [6] | |

| mTOR | 0.83 µM | Afinitor | - | [6] | |

| 7c | EGFRWT | 0.13 µM | - | - | [9] |

| EGFRT790M | 0.08 µM | - | - | [9] | |

| PI3Kδ | 0.64 µM | LY294002 | 7.6 µM | [9] | |

| 4e | EGFRWT | 0.096 µM | Erlotinib | 0.037 µM | [3] |

| 4f | EGFRWT | 0.235 µM | Erlotinib | 0.037 µM | [3] |

| 3b | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |

| 5b | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |

| 5d | COX-2 | Submicromolar | Celecoxib | Submicromolar | [10][12] |

| 8h | COX-2 | 1.03 µM | Celecoxib | 0.88 µM | [11] |

| 8n | COX-2 | 1.71 µM | Celecoxib | 0.88 µM | [11] |

| 8p | COX-2 | 1.22 µM | Celecoxib | 0.88 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of pyrimidine-5-carbonitrile compounds.

Synthesis of Pyrimidine-5-Carbonitrile Derivatives (General Procedure)

The synthesis of the pyrimidine-5-carbonitrile scaffold is often achieved through a one-pot multicomponent reaction, such as the Biginelli reaction.

General Procedure for the Synthesis of 2-Amino-4-phenyl-6-substituted-pyrimidine-5-carbonitrile:

-

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1.2 mmol) is prepared in ethanol (20 mL).

-

A catalytic amount of a base, such as sodium ethoxide or piperidine, is added to the mixture.

-

The reaction mixture is refluxed for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired pyrimidine-5-carbonitrile derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Note: This is a generalized protocol, and specific reaction conditions, including the choice of catalyst, solvent, and reaction time, may need to be optimized for different starting materials.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 103 to 1 × 104 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).

-

Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours. After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

-

Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected by flow cytometry using an Annexin V-FITC and propidium iodide (PI) double staining kit.

-

Cell Treatment and Harvesting: Cells are treated with the test compound as described for the cell cycle analysis.

-

Staining: After treatment, the cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer at a concentration of 1 × 106 cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of PI solution are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is determined using various assay formats, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays.

General Protocol for HTRF Kinase Assay (e.g., EGFR):

-

The kinase reaction is performed in a low-volume 384-well plate.

-

The reaction mixture contains the recombinant kinase enzyme, a biotinylated substrate peptide, and ATP in a kinase assay buffer.

-

The pyrimidine-5-carbonitrile compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the detection reagents, consisting of a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665, are added.

-

After a further incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of kinase activity.

-

IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Western blotting is used to determine the effect of the compounds on the expression and phosphorylation status of proteins in a signaling pathway (e.g., PI3K/AKT).

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-PI3K, total PI3K, and a loading control like β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine-5-carbonitrile compounds and a typical experimental workflow for their evaluation.

Caption: Simplified EGFR and PI3K/AKT signaling pathways targeted by pyrimidine-5-carbonitrile compounds.

Caption: General experimental workflow for the evaluation of pyrimidine-5-carbonitrile anticancer candidates.

Conclusion and Future Directions

Pyrimidine-5-carbonitrile compounds represent a highly promising class of therapeutic agents, particularly in the realm of oncology. Their synthetic accessibility and the potential for diverse structural modifications allow for the generation of extensive libraries for high-throughput screening. The ability of these compounds to inhibit key oncogenic signaling pathways, such as EGFR and PI3K/AKT, underscores their potential for the development of targeted cancer therapies.

Future research in this area should focus on several key aspects:

-

Improving Selectivity: Enhancing the selectivity of these compounds for specific kinase isoforms will be crucial to minimize off-target effects and improve their safety profile.

-

Overcoming Drug Resistance: The development of derivatives that are effective against drug-resistant cancer cell lines remains a high priority.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic properties of the most promising lead compounds.

-

Combination Therapies: Investigating the synergistic effects of pyrimidine-5-carbonitrile compounds in combination with other established anticancer agents could lead to more effective treatment regimens.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-Amino-2-mercaptopyrimidine-5-carbonitrile (AMPC), a pyrimidine derivative with significant potential as an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biological activities, relevant signaling pathways, and detailed experimental protocols for its study. While much of the direct mechanistic investigation has been conducted on its derivatives, this guide consolidates the current understanding and provides a framework for future research on the parent compound.

Core Biological Activities and Molecular Targets

This compound has been identified as a promising scaffold in the development of targeted cancer therapies. Its biological activity is primarily attributed to its role as an enzyme inhibitor, impacting key signaling pathways involved in cell proliferation, survival, and differentiation.

The principal molecular targets identified for AMPC and its analogs include:

-

Epidermal Growth Factor Receptor (EGFR): AMPC is suggested to be an inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1] The inhibitory action on EGFR makes it a candidate for targeted cancer therapies, particularly in cancers where EGFR is overexpressed or mutated.

-

PI3K/AKT Signaling Pathway: Derivatives of pyrimidine-5-carbonitrile have demonstrated inhibitory effects on the PI3K/AKT pathway, a critical intracellular signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis.[2]

-

VEGFR-2: Certain pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

-

Iodothyronine 5'-deiodinase: AMPC has shown inhibitory activity against this enzyme, which is crucial for thyroid hormone metabolism.[1] This inhibition can have significant physiological effects on cellular growth and metabolism.[1]

-

Papain-like Protease (PLpro): The mercapto-pyrimidine scaffold has been shown to act as a reversible covalent inhibitor of proteases, such as the PLpro of SARS-CoV-2.

-

Cyclooxygenase-2 (COX-2): Some derivatives of pyrimidine-5-carbonitrile have been investigated as potential COX-2 inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of various derivatives of this compound against different cancer cell lines and kinases. It is important to note that this data pertains to derivatives and serves as an indicator of the potential activity of the core structure.

| Compound/Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative XIII | Melanoma | 3.37 | [3] |

| Pyrimidine-5-carbonitrile derivative XIII | Leukemia | 3.04 | [3] |

| Pyrimidine-5-carbonitrile derivative XIII | Non-small cell lung cancer | 4.14 | [3] |

| Pyrimidine-5-carbonitrile derivative XIII | Renal cancer | 2.4 | [3] |

| Pyrimidine-5-carbonitrile derivative XIV | EGFRWT | 0.09 | [3] |

| Pyrimidine-5-carbonitrile derivative XIV | EGFRT790M | 4.03 | [3] |

| Pyrimidine-5-carbonitrile derivative 7f | PI3Kδ | 6.99 ± 0.36 | [4] |

| Pyrimidine-5-carbonitrile derivative 7f | PI3Kγ | 4.01 ± 0.55 | [4] |

| Pyrimidine-5-carbonitrile derivative 7f | AKT-1 | 3.36 ± 0.17 | [4] |

| Pyrimidine-5-carbonitrile derivative 11c | VEGFR-2 | 1.38 ± 0.03 | |

| Pyrimidine-5-carbonitrile derivative 11e | VEGFR-2 | 0.61 ± 0.01 | |

| Pyrimidine-5-carbonitrile derivative 12b | VEGFR-2 | 0.53 ± 0.07 | |

| Pyrimidine-5-carbonitrile derivative 12c | VEGFR-2 | 0.74 ± 0.15 |

Signaling Pathways

The anticancer effects of this compound and its derivatives are mediated through the modulation of key signaling pathways that control cell fate. The following diagrams illustrate the putative mechanisms of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

EGFR Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of AMPC on EGFR kinase.

-

Principle: This assay measures the phosphorylation of a substrate by EGFR kinase in the presence and absence of the inhibitor. The amount of ADP produced is quantified using a luminescence-based assay.

-

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of AMPC in the assay buffer.

-

In a 384-well plate, add 1 µL of the diluted AMPC or vehicle control (DMSO).

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of AMPC and determine the IC50 value by plotting the data using a suitable software.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of AMPC on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of this product is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of AMPC in the cell culture medium.

-

Remove the old medium and treat the cells with 100 µL of the diluted AMPC or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To determine if AMPC induces apoptosis in cancer cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with AMPC at various concentrations for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To investigate the effect of AMPC on cell cycle progression.

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with AMPC for the desired time period.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with significant anticancer potential. Their mechanism of action appears to be multifactorial, primarily involving the inhibition of key kinases such as EGFR and the modulation of critical signaling pathways like PI3K/AKT, ultimately leading to the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and elucidation of the precise molecular mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR inhibitor for kinase assays | Sigma-Aldrich [sigmaaldrich.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-mercaptopyrimidine-5-carbonitrile, a key heterocyclic intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial physicochemical properties, enabling researchers to generate reliable and reproducible data for drug discovery and development programs.

Core Concepts: Solubility and Stability

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For this compound, understanding its solubility in various aqueous and organic solvents is paramount for its application in medicinal chemistry and pharmaceutical sciences. While qualitatively noted to be soluble in some polar organic solvents like DMSO, precise quantitative data is essential for accurate dosing and formulation development.[1]

Stability dictates a compound's shelf-life and its degradation pathways under various environmental conditions. As a mercaptopyrimidine derivative, this compound is susceptible to tautomerization (thiol-thione) and oxidative degradation, particularly at the thiol group, which can impact its purity, potency, and safety. A thorough understanding of its stability under conditions such as varying pH, temperature, and light exposure is crucial.

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility and stability data for this compound remains largely unpublished. The following tables are presented as templates for researchers to populate with experimentally determined data.

Table 1: Proposed Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Purified Water | 25 | HPLC-UV | ||

| pH 1.2 Buffer | 25 | HPLC-UV | ||

| pH 4.5 Buffer | 25 | HPLC-UV | ||

| pH 6.8 Buffer | 25 | HPLC-UV | ||

| pH 7.4 Buffer | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Polyethylene Glycol 400 | 25 | HPLC-UV |

Table 2: Proposed Stability Profile of this compound in Solution (e.g., pH 7.4 Buffer at 25°C)

| Time Point | % Remaining of Initial Concentration | Major Degradants Identified |

| 0 hours | 100 | - |

| 24 hours | ||

| 48 hours | ||

| 72 hours | ||

| 1 week |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

-

Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to permit the settling of undissolved solids.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4][5][6][7][8]

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial to separate the parent compound from its potential degradants.

Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a diode array detector is recommended to monitor peak purity).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to generate degradants and demonstrate the method's stability-indicating nature.

pH-Dependent Stability Study

Objective: To evaluate the chemical stability of this compound at different pH values.

Procedure:

-

Prepare solutions of this compound in a series of buffers with varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Store the solutions at a constant temperature (e.g., 25°C and 40°C) and protect them from light.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each solution.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

-

Calculate the degradation rate constant and half-life at each pH.

Photostability Study

Objective: To assess the stability of this compound under light exposure.

Procedure:

-

Prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specific time points, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Caption: pH-Dependent Stability Study Workflow.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the oxidation of the thiol group to form a disulfide dimer. This is a common reaction for mercapto-containing heterocyclic compounds, especially in neutral to basic conditions and in the presence of oxygen.

Caption: Oxidative Dimerization of the Thiol Group.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols and data presentation formats are designed to assist researchers in generating the critical data required for advancing drug discovery and development projects.

References

- 1. 6-Amino-2-Thioxo-1,2-Dihydropyrimidine-5-Carbonitrile | Properties, Uses, Safety Data & Synthesis | Reliable China Manufacturer [nj-finechem.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. | Semantic Scholar [semanticscholar.org]

- 7. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Amino-2-mercaptopyrimidine-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-2-mercaptopyrimidine-5-carbonitrile. The information detailed herein is essential for the structural elucidation, characterization, and quality control of this important chemical entity in research and drug development. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: 4-Amino-2-sulfanylpyrimidine-5-carbonitrile

-

Molecular Weight: 152.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3478 | N-H Stretch (Amino group) | Strong |

| ~3329 | N-H Stretch (Amino group) | Strong |

| ~2212 | C≡N Stretch (Nitrile group) | Strong |

| ~1640 | C=N Stretch (Pyrimidine ring) | Medium |

| ~1542 | Aromatic Ring Stretch | Medium |

Table 1: Summary of key IR absorption bands for this compound. Data is based on typical values for similar pyrimidine derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | H6 (Pyrimidine ring) |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~12.0 - 13.0 | Broad Singlet | 1H | -SH (Thiol group) |

Table 2: Estimated ¹H NMR data for this compound. Solvent: DMSO-d₆.

¹³C NMR (Carbon NMR) Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C2 (C=S) |

| ~162 | C4 (C-NH₂) |

| ~160 | C6 |

| ~116 | C≡N (Nitrile) |

| ~90 | C5 |

Table 3: Estimated ¹³C NMR data for this compound. Solvent: DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Assignment |

| ~152 | [M]⁺ (Molecular Ion) |

Table 4: Predicted key peak in the mass spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: The solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation:

-

Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is typically used.

-

A wider spectral width (e.g., 200-220 ppm) is required.

-

A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry (MS) Protocol

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted as needed.

-

Data Acquisition (ESI):

-